molecular formula C6H11N5 B8270316 2-(1H-Tetrazol-5-yl)piperidine CAS No. 112626-52-5

2-(1H-Tetrazol-5-yl)piperidine

Cat. No.: B8270316
CAS No.: 112626-52-5
M. Wt: 153.19 g/mol
InChI Key: OYVXVWHWYZMSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Tetrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Tetrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of piperidine with sodium azide and a suitable electrophile, such as an alkyl halide, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the cyclization reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Tetrazol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted piperidine derivatives with various functional groups attached.

Scientific Research Applications

2-(1H-Tetrazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.

Comparison with Similar Compounds

2-(1H-Tetrazol-5-yl)piperidine can be compared with other similar compounds, such as:

    2-(1H-Tetrazol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    1-(1H-Tetrazol-5-yl)imidazole: Contains an imidazole ring fused with a tetrazole ring.

    5-(1H-Tetrazol-5-yl)thiazole: Features a thiazole ring fused with a tetrazole ring.

The uniqueness of this compound lies in its piperidine ring, which imparts distinct chemical and biological properties compared to other tetrazole-containing compounds.

Properties

CAS No.

112626-52-5

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)piperidine

InChI

InChI=1S/C6H11N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)

InChI Key

OYVXVWHWYZMSOE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.